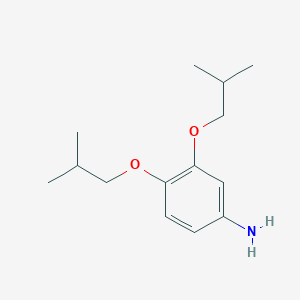

![molecular formula C16H15ClO3 B1348713 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 325856-53-9](/img/structure/B1348713.png)

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

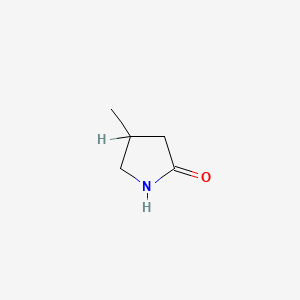

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, also known as CBEB, is an aryl aldehyde. It is a colorless crystalline solid that is soluble in alcohols, ethers, and benzene. CBEB has a wide range of applications in organic synthesis, as well as in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

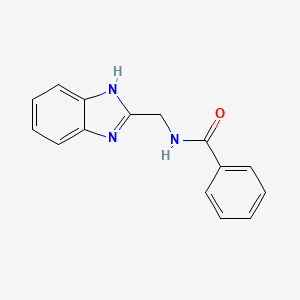

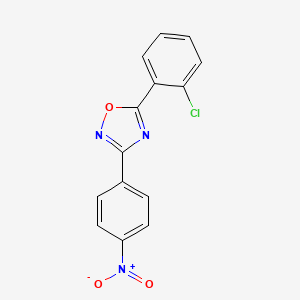

Synthesis of Antagonist Derivatives

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives have shown promise as novel non-peptide CCR5 antagonists, with their structures characterized by NMR, CNMR, and MS, and tested for biological activity. The process involves elimination, reduction, and bromination reactions to achieve the final products, highlighting the compound's versatility in medicinal chemistry research (Bi, 2015).

Photocatalytic Oxidation Studies

In the field of photocatalysis, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde-related compounds have been investigated for their reactivity under visible light irradiation. Specifically, studies have demonstrated the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, into their corresponding aldehydes using TiO2 photocatalysts under O2 atmosphere. This research sheds light on the potential of such compounds in green chemistry and sustainable chemical processes (Higashimoto et al., 2009).

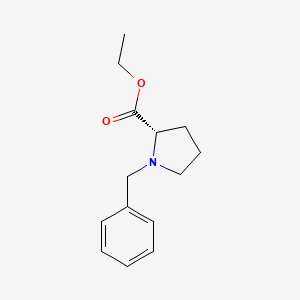

Advanced Material Synthesis

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde serves as a key precursor in synthesizing advanced materials with potential electronic and optical applications. Its derivatives have been explored for their nonlinear optical properties, electronic structure, and vibrational dynamics through comprehensive studies combining spectroscopic techniques and theoretical calculations. This multidisciplinary approach offers insights into the material's properties at the molecular level, paving the way for innovations in material science (Ribeiro-Claro et al., 2021).

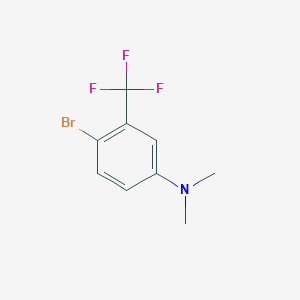

Anticancer Activity Exploration

Exploratory research into the anticancer properties of benzyloxybenzaldehyde derivatives, including those structurally related to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, has revealed promising results against certain cancer cell lines. By synthesizing a series of derivatives and testing them against the HL-60 cell line, researchers have begun to establish preliminary structure-activity relationships. These studies not only contribute to the understanding of the compound's pharmacological potential but also guide the design of novel anticancer agents (Lin et al., 2005).

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLDPXJDXURLIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351214 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

CAS RN |

325856-53-9 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.